プロサプチド TX14(A)

概要

説明

ProsaptideTx14(A) is a synthetic peptide derived from the active neurotrophic region in the amino-terminal portion of the saposin C domain. ProsaptideTx14(A) has been studied for its ability to stimulate sulfatide synthesis and increase sulfatide concentration in Schwann cells and oligodendrocytes, indicating its role as a trophic factor for myelin formation .

科学的研究の応用

ProsaptideTx14(A) has a wide range of scientific research applications, including:

Nerve Regeneration and Protection: Enhances the expression of myelin constituents and induces morphological changes in Schwann cells, promoting nerve health.

Diabetes-Induced Nerve Damage: Effective in addressing nerve damage caused by diabetes, correcting thermal hypoalgesia and other nerve damage in diabetic models.

Signaling Pathways in Nerve Cells: Binds to G-protein associated receptors, initiating signaling cascades important for nerve function and health.

Potential in Treating Central Nervous System Disorders: Research indicates stability and blood-brain barrier permeability, suggesting potential use in treating central nervous system disorders.

作用機序

Target of Action

Prosaptide TX14(A) is a prosaposin-derived peptide that primarily targets GPR37L1 and GPR37 . These are G protein-coupled receptors (GPCRs) that play a crucial role in various cellular functions.

Mode of Action

Prosaptide TX14(A) acts as a potent agonist for GPR37L1 and GPR37 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Prosaptide TX14(A) binds to GPR37L1 and GPR37, activating these receptors and initiating a signaling cascade within the cell .

Biochemical Pathways

Upon activation by Prosaptide TX14(A), GPR37L1 and GPR37 stimulate signaling through pertussis toxin-sensitive G proteins . This leads to the phosphorylation of ERK1 and ERK2, two key proteins involved in the regulation of various cellular processes .

Result of Action

The activation of GPR37L1 and GPR37 by Prosaptide TX14(A) and the subsequent phosphorylation of ERK1 and ERK2 have been shown to protect against cellular stress . This suggests that Prosaptide TX14(A) may have potential therapeutic applications in conditions characterized by cellular stress.

生化学分析

Biochemical Properties

Prosaptide TX14(A) interacts with GPR37L1 and GPR37, promoting their endocytosis . It binds to both receptors and activates signaling in a GPR37- and GPR37L1-dependent manner . This interaction is crucial for the compound’s role in biochemical reactions. The activation of these receptors by Prosaptide TX14(A) leads to the phosphorylation of ERK1 and ERK2 in Schwann cells .

Cellular Effects

Prosaptide TX14(A) has been shown to have protective effects against cellular stress . It promotes myelin lipid synthesis and prolongs cell survival in both Schwann cells and oligodendrocytes . This suggests that Prosaptide TX14(A) can influence cell function by impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Prosaptide TX14(A) involves its binding to GPR37L1 and GPR37 receptors, promoting their endocytosis . This leads to the activation of signaling pathways in a GPR37- and GPR37L1-dependent manner . The compound also stimulates the phosphorylation of ERK1 and ERK2, which are key players in many cellular processes .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Prosaptide TX14(A) in laboratory settings are limited, it has been shown that the compound can reverse established nerve conduction deficits in streptozotocin-diabetic rats . This suggests that Prosaptide TX14(A) may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, Prosaptide TX14(A) has been shown to reverse established nerve disorders in streptozotocin-diabetic rats and prevent them in galactose-fed rats . The same dose of Prosaptide TX14(A) was given to half of the control and half of the galactose-fed animals for 16 weeks .

Metabolic Pathways

Prosaptide TX14(A) activates the MAPK pathway by a G-protein-dependent mechanism . This pathway is essential for enhanced sulfatide synthesis by Schwann cells .

Transport and Distribution

While specific studies on the transport and distribution of Prosaptide TX14(A) within cells and tissues are limited, it has been shown that the compound can cross the blood-brain barrier via a nonspecific mechanism .

Subcellular Localization

Given its role as an agonist for GPR37L1 and GPR37, it is likely that the compound interacts with these receptors at the cell membrane .

準備方法

Synthetic Routes and Reaction Conditions

ProsaptideTx14(A) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific protecting groups to prevent unwanted side reactions . The general steps include:

Coupling: The amino acid is activated and coupled to the resin-bound peptide chain.

Deprotection: The protecting group is removed to expose the reactive amine group for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of ProsaptideTx14(A) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process involves:

Automated SPPS: Utilizing automated synthesizers to perform the coupling and deprotection steps.

Purification: Large-scale HPLC is employed to purify the peptide.

Lyophilization: The purified peptide is lyophilized to obtain a stable, dry product suitable for storage and further use.

化学反応の分析

Types of Reactions

ProsaptideTx14(A) primarily undergoes reactions typical of peptides, including:

Hydrolysis: Breaking down the peptide bonds under acidic or enzymatic conditions.

Oxidation: Oxidation of specific amino acid residues, such as methionine or cysteine.

Reduction: Reduction of disulfide bonds to free thiol groups.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using proteases.

Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed

Hydrolysis: Smaller peptide fragments or individual amino acids.

Oxidation: Oxidized amino acid residues, potentially altering the peptide’s biological activity.

Reduction: Free thiol groups from the reduction of disulfide bonds, potentially affecting the peptide’s structure and function.

類似化合物との比較

ProsaptideTx14(A) is unique among prosaptides due to its specific sequence and potent neurotrophic activity. Similar compounds include:

ProsaptideTx14(B): Another prosaptide with a slightly different amino acid sequence, also derived from the saposin C domain.

ProsaptideTx15(A): A related peptide with modifications in the amino-terminal region, showing similar but distinct biological activities.

ProsaptideTx16(A): A variant with additional amino acid residues, potentially offering different therapeutic benefits.

ProsaptideTx14(A) stands out due to its high potency in stimulating sulfatide synthesis and its demonstrated efficacy in various models of nerve damage and neuroprotection .

特性

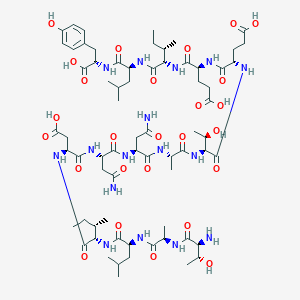

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H110N16O26/c1-13-31(7)53(66(107)80-41(23-29(3)4)61(102)82-46(69(110)111)25-37-15-17-38(88)18-16-37)83-59(100)40(20-22-50(93)94)75-58(99)39(19-21-49(91)92)76-68(109)55(36(12)87)85-57(98)34(10)73-60(101)43(26-47(70)89)78-62(103)44(27-48(71)90)79-63(104)45(28-51(95)96)81-67(108)54(32(8)14-2)84-64(105)42(24-30(5)6)77-56(97)33(9)74-65(106)52(72)35(11)86/h15-18,29-36,39-46,52-55,86-88H,13-14,19-28,72H2,1-12H3,(H2,70,89)(H2,71,90)(H,73,101)(H,74,106)(H,75,99)(H,76,109)(H,77,97)(H,78,103)(H,79,104)(H,80,107)(H,81,108)(H,82,102)(H,83,100)(H,84,105)(H,85,98)(H,91,92)(H,93,94)(H,95,96)(H,110,111)/t31-,32-,33+,34-,35+,36+,39-,40-,41-,42-,43-,44-,45-,46-,52-,53-,54-,55-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUKRAODILXPSW-SRWCCNGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H]([C@@H](C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H110N16O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

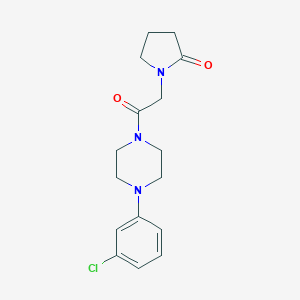

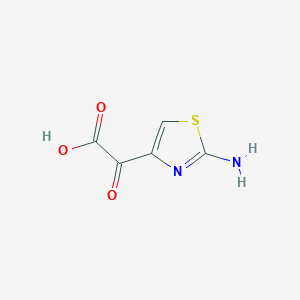

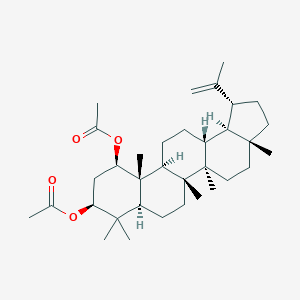

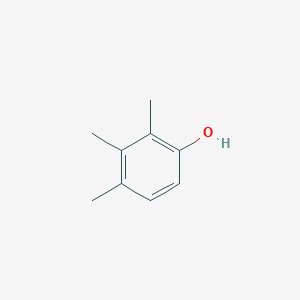

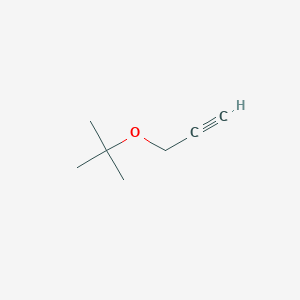

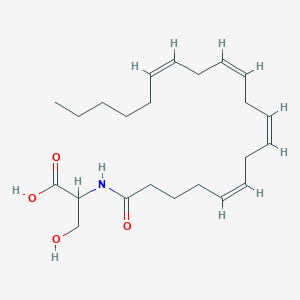

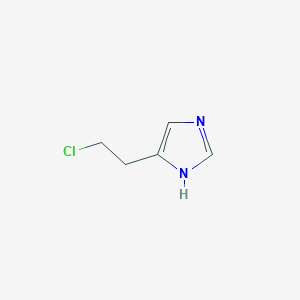

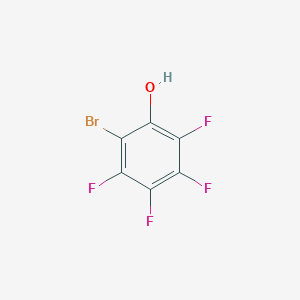

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。